molecular formula C10H9F3O B12588751 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol CAS No. 648425-37-0

4,4,4-Trifluoro-3-phenylbut-2-en-1-ol

Cat. No.: B12588751
CAS No.: 648425-37-0
M. Wt: 202.17 g/mol
InChI Key: CGXNFMSYCLVTME-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-phenylbut-2-en-1-ol is an organic compound with the molecular formula C10H9F3O. It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol typically involves the reaction of hydrogen fluoride (HF) with acrolein (C3H4O). This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbut-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison: 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol is unique due to the presence of both a phenyl group and a trifluoromethyl group, which significantly influence its chemical properties and reactivity.

Properties

CAS No.

648425-37-0

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

4,4,4-trifluoro-3-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-6,14H,7H2

InChI Key

CGXNFMSYCLVTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C(F)(F)F

Origin of Product

United States

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